3,4,5-Trichloro-2H-pyran-2-one
Description
3,4,5-Trichloro-2H-pyran-2-one is a halogenated derivative of 2H-pyran-2-one, a six-membered oxygen-containing heterocycle. researchgate.net The parent 2H-pyran-2-one structure is a recurring motif in a multitude of natural products, exhibiting a wide spectrum of biological activities. mdpi.com The presence of three chlorine atoms on the pyranone ring in this compound significantly influences its electronic properties and reactivity, making it a subject of interest for synthetic chemists.
Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C5HCl3O2 | nih.gov |
| Molar Mass | 199.42 g/mol | |
| Melting Point | 101-102 °C | chemicalbook.com |
| Boiling Point | 50-70 °C | chemicalbook.com |
| Density | 1.70±0.1 g/cm3 (Predicted) | chemicalbook.com |
| CAS Number | 5659-38-1 | nih.gov |
2H-Pyran-2-one and its derivatives are highly valuable building blocks in organic synthesis. researchgate.netresearchgate.netumich.eduresearchgate.net Their utility stems from the presence of multiple reactive sites, including a conjugated diene system and an ester functionality, which allow for a diverse range of chemical transformations. mdpi.comresearchgate.net These scaffolds can participate in various reactions such as Diels-Alder cycloadditions, Michael additions, and ring-opening reactions, providing access to a wide array of complex molecular architectures. researchgate.netresearchgate.net
The pyran-2-one ring is a precursor for the synthesis of numerous other heterocyclic and carbocyclic compounds. researchgate.netmdpi.com For instance, they can be transformed into pyridines, pyrimidines, quinolines, and various fused heterocyclic systems. researchgate.net This versatility has made them key intermediates in the total synthesis of natural products and the development of novel pharmaceutical agents.
Halogenation, the process of introducing halogen atoms into a molecule, is a fundamental transformation in organic chemistry with profound effects on the properties of the resulting compound. byjus.comchemistrytalk.org In heterocyclic chemistry, halogenation can:
Modify Reactivity: Halogen atoms are electron-withdrawing, which can alter the electron density of the heterocyclic ring, influencing its susceptibility to nucleophilic or electrophilic attack. mt.com
Provide a Handle for Further Functionalization: Halogenated heterocycles are excellent substrates for cross-coupling reactions (e.g., Suzuki, Stille, Heck), enabling the formation of carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of a wide variety of substituents.
Influence Biological Activity: The introduction of halogens can significantly impact the pharmacological profile of a molecule by altering its lipophilicity, metabolic stability, and binding affinity to biological targets. byjus.commt.com
The reactivity of halogens in these systems follows the general trend of F > Cl > Br > I, with fluorine being the most reactive and iodine being the least. mt.com
Research on this compound and other halogenated pyranones has primarily focused on their synthesis and their utility as versatile synthetic intermediates. The presence of multiple chlorine atoms makes this compound a highly electrophilic species, prone to reactions with nucleophiles.
Studies have explored the displacement of the chlorine atoms by various nucleophiles to generate a library of substituted 2H-pyran-2-ones. These reactions are often regioselective, with the position of substitution depending on the reaction conditions and the nature of the nucleophile. For example, the reaction of halogenated pyranones with amines or thiols can lead to the formation of amino- or thio-substituted pyranones, respectively.
Furthermore, the Diels-Alder reactivity of these compounds has been investigated. The electron-deficient nature of the diene system in this compound makes it a good candidate for inverse-electron-demand Diels-Alder reactions. rsc.org These cycloaddition reactions provide a powerful tool for the construction of complex polycyclic systems.
While specific research on this compound is not as extensive as for some other heterocycles, the principles derived from the study of related halogenated systems provide a strong foundation for predicting its chemical behavior and potential applications in organic synthesis. The continued exploration of the reactivity of this and other halogenated pyranones promises to yield novel synthetic methodologies and access to new chemical entities with potentially interesting biological properties.
Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2H-Pyran-2-one |
| Pyridine |
| Pyrimidine |
| Quinoline |
| Fluorine |
| Chlorine |
| Bromine |
| Iodine |
Structure
2D Structure
3D Structure
Properties
CAS No. |
5659-38-1 |
|---|---|
Molecular Formula |
C5HCl3O2 |
Molecular Weight |
199.41 g/mol |
IUPAC Name |
3,4,5-trichloropyran-2-one |
InChI |
InChI=1S/C5HCl3O2/c6-2-1-10-5(9)4(8)3(2)7/h1H |
InChI Key |
NVAWHMYDXFOOAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=O)O1)Cl)Cl)Cl |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of 3,4,5 Trichloro 2h Pyran 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Chlorine Substitution Pattern Elucidation
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 3,4,5-Trichloro-2H-pyran-2-one, both ¹H and ¹³C NMR are instrumental in confirming the precise location of the chlorine substituents on the pyranone ring.
Analysis of ¹H NMR Spectral Signatures
The structure of this compound contains only one proton, which is attached to a carbon atom in the six-membered ring. nih.gov Consequently, its ¹H NMR spectrum is characterized by its simplicity.
Expected Spectrum: A single signal is anticipated in the ¹H NMR spectrum.
Splitting Pattern: As there are no adjacent protons, this signal will appear as a singlet (s), according to the n+1 rule. docbrown.infoyoutube.com
This distinct singlet provides unambiguous evidence for the single, isolated proton in the molecule, consistent with the proposed substitution pattern.
Detailed ¹³C NMR Chemical Shift Assignments
The ¹³C NMR spectrum offers a more detailed view of the carbon skeleton, with each of the five carbon atoms in the pyranone ring producing a distinct signal. The chemical shifts are highly dependent on the local electronic environment, including hybridization and the presence of electronegative substituents like chlorine and oxygen.
C2 (Carbonyl Carbon): The lactone carbonyl carbon is expected to resonate at the furthest downfield position, typically in the range of 150-170 ppm, due to the strong deshielding effect of the double-bonded oxygen atom.
C3, C4, and C5 (Chlorine-Substituted Carbons): These sp² hybridized carbons are directly bonded to electronegative chlorine atoms, which causes a significant downfield shift. Their resonances are expected in the olefinic region, and their exact positions would be influenced by the cumulative electronic effects of the chlorine atoms and their position relative to the carbonyl group.
C6 (Proton-Bearing Carbon): This sp² carbon, bonded to a hydrogen atom and the ring oxygen, will also appear in the downfield region, but its chemical shift will be distinct from the chlorine-bearing carbons.
The observation of five distinct signals in the ¹³C NMR spectrum, with one in the characteristic carbonyl region and four in the olefinic region, confirms the carbon framework of the molecule.
Table 1: Predicted NMR Spectral Data for this compound
| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Splitting Pattern |
|---|---|---|---|
| ¹H | H6 | Downfield (vinylic region) | Singlet |
| ¹³C | C2 | ~150-170 | - |
| C3 | Olefinic/Aromatic region | - | |
| C4 | Olefinic/Aromatic region | - | |
| C5 | Olefinic/Aromatic region | - | |
| C6 | Olefinic/Aromatic region | - |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Tautomeric Forms
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. researchgate.net For this compound, these spectra are dominated by absorptions corresponding to the lactone and the chlorinated double bond system.
Key expected vibrational frequencies include:
C=O Stretch: A strong, prominent absorption band in the IR spectrum, typically around 1700-1750 cm⁻¹, is characteristic of the α,β-unsaturated lactone (cyclic ester) carbonyl group.
C=C Stretch: Vibrations associated with the carbon-carbon double bonds within the pyranone ring are expected in the 1600-1680 cm⁻¹ region.
C-Cl Stretch: The carbon-chlorine stretching vibrations typically appear in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. The presence of multiple C-Cl bonds would likely result in several bands in this region.
C-O Stretch: The C-O stretching vibrations of the lactone ring are also expected, contributing to the complex pattern in the fingerprint region (approx. 1000-1300 cm⁻¹).
The analysis of vibrational spectra is also crucial for investigating the potential for tautomerism. While this compound is stable in its lactone form, vibrational spectroscopy could detect the presence of any alternative tautomers under specific conditions by identifying characteristic bands, such as an O-H stretch, that would be absent in the primary structure.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Stretching | C=O (lactone) | 1700 - 1750 | Strong |
| Stretching | C=C | 1600 - 1680 | Medium to Weak |
| Stretching | C-O | 1000 - 1300 | Medium to Strong |
| Stretching | C-Cl | 600 - 800 | Medium to Strong |
High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule with high precision. For this compound, HRMS confirms the molecular formula, C₅HCl₃O₂, by measuring its exact mass (monoisotopic mass: 197.904212 Da). nih.gov
A key feature in the mass spectrum of a chlorinated compound is the isotopic pattern caused by the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl). The presence of three chlorine atoms in the molecule results in a distinctive cluster of peaks for the molecular ion (M⁺) and its fragments, with the relative intensities of the M, M+2, M+4, and M+6 peaks providing clear evidence for the number of chlorine atoms.
Electron ionization (EI) mass spectrometry also induces fragmentation of the molecule. The analysis of these fragmentation patterns provides structural information. Common fragmentation pathways for pyranones can include:
Loss of CO: A common fragmentation for lactones is the neutral loss of carbon monoxide (CO), leading to a furan-like radical cation.
Loss of Cl: Cleavage of a carbon-chlorine bond can result in the loss of a chlorine radical (Cl•).
Retro-Diels-Alder reactions: The heterocyclic ring may undergo ring-opening and subsequent fragmentation.
X-ray Crystallography for Solid-State Molecular Geometry and Conformational Analysis
While other spectroscopic methods provide information about connectivity and functional groups, X-ray crystallography offers the most definitive and detailed three-dimensional picture of the molecule in the solid state. This technique requires a suitable single crystal of the compound. mdpi.com
A successful crystallographic analysis of this compound would provide precise data on:
Bond Lengths and Angles: Exact measurements of all bond lengths (C=O, C=C, C-C, C-O, C-Cl, C-H) and bond angles, confirming the geometry of the pyranone ring.
Planarity: It would determine the degree of planarity of the pyranone ring system. While α,β-unsaturated systems tend towards planarity, steric strain from the chlorine substituents could induce slight deviations.
Intermolecular Interactions: The crystal packing would reveal any significant intermolecular forces, such as dipole-dipole interactions or stacking, that govern the solid-state structure.
Although obtaining a suitable crystal can be a challenge, the resulting data is unparalleled in its detail and provides the ultimate confirmation of the molecular structure. mdpi.com
Mechanistic Investigations of Reactivity Profiles for 3,4,5 Trichloro 2h Pyran 2 One
Electrophilic and Nucleophilic Characteristics of the 2H-Pyran-2-one Ring System
The 2H-pyran-2-one core is inherently electrophilic due to the polarization of the conjugated system by the carbonyl group. This electrophilicity is significantly amplified in 3,4,5-Trichloro-2H-pyran-2-one by the inductive and resonance effects of the chlorine substituents.
Influence of Conjugated Carbonyl and Halogen Substituents on Electrophilicity
The conjugated carbonyl group at the C-2 position of the 2H-pyran-2-one ring acts as a strong electron-withdrawing group, creating electron-deficient centers at the C-2, C-4, and C-6 positions. clockss.org This makes the ring system susceptible to nucleophilic attack.
The presence of three chlorine atoms at positions 3, 4, and 5 further enhances the electrophilic character of the ring. Halogens are known to be electron-withdrawing groups, and their cumulative effect in this compound significantly lowers the electron density of the pyran-2-one system. This heightened electrophilicity makes the molecule a prime candidate for reactions with a wide range of nucleophiles. The electron-withdrawing nature of these substituents increases the likelihood of the molecule participating in inverse-electron-demand Diels-Alder reactions. chim.it
Pathways for Nucleophilic Attack at Specific Ring Positions (e.g., C-2, C-4, C-6, C-5)
The primary sites for nucleophilic attack on the 2H-pyran-2-one ring are the electrophilic carbons at positions C-2, C-4, and C-6. clockss.org The specific position of attack is influenced by the nature of the nucleophile and the reaction conditions.
Attack at C-6: This is a common pathway for many nucleophiles, leading to a Michael-type addition. This initial attack often results in the opening of the lactone ring.
Attack at C-4: The chlorine atom at the C-4 position can act as a leaving group, facilitating nucleophilic substitution at this site. This is particularly observed in reactions with thiols under basic conditions in related furanone systems.
Attack at C-2: The carbonyl carbon (C-2) is also an electrophilic center, susceptible to attack by strong nucleophiles, which can lead to the opening of the lactone ring.
Attack at C-5: While less common, the chlorine at C-5 can also potentially be displaced by a nucleophile under certain conditions.
Ring Transformation and Rearrangement Reactions
The reaction of this compound with various nucleophiles often leads to the transformation of the pyran-2-one ring into other heterocyclic or carbocyclic systems. These reactions typically proceed through a ring-opening and subsequent recyclization mechanism.
Transformations Mediated by Nucleophilic Reagents (e.g., Amines, Hydrazines)
Amines and hydrazines are common nucleophiles that induce profound transformations of the 2H-pyran-2-one ring.
Amines: The reaction with primary and secondary amines can lead to the formation of various nitrogen-containing heterocycles. The initial nucleophilic attack, likely at C-6, is followed by ring opening. Subsequent intramolecular cyclization can yield substituted pyridines, pyridinones, or other nitrogen-containing ring systems. researchgate.net While specific studies on this compound are not abundant, the general reactivity pattern of pyran-2-ones with amines suggests a similar pathway. researchgate.net
Hydrazines: Hydrazine (B178648) and its derivatives are particularly effective in transforming the 2H-pyran-2-one ring into pyridazine (B1198779) derivatives. The reaction is believed to initiate with a nucleophilic attack at the C-6 position, leading to the opening of the pyran-2-one ring. The resulting open-chain intermediate can then undergo an intramolecular cyclization involving the second nitrogen atom of the hydrazine to form a stable six-membered pyridazine ring. clockss.org In some cases, the reaction can be carried out in boiling hydrazine hydrate (B1144303), which serves as both the reagent and the solvent. clockss.org The reaction of non-fused 2H-pyran-2-ones with hydrazine hydrate can lead to a more flexible intermediate that may undergo further reactions before cyclization. clockss.org
Table 1: Representative Ring Transformation Reactions of 2H-Pyran-2-one Analogs with Nucleophiles
| 2H-Pyran-2-one Analog | Nucleophile | Product Type | Reference |
| 5,6,7,8-Tetrahydro-2H-1-benzopyran-2,5-diones | Ammonia, Aniline, Hydrazine | 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinolines | clockss.org |
| Fused polymethylene chain pyran-2-ones | Hydrazine Hydrate | 1,4-Dihydropyridazines | clockss.org |
| Non-fused 2H-pyran-2-ones | Hydrazine Hydrate | Flexible open-ring intermediates | clockss.org |
Acid- and Base-Catalyzed Ring Opening and Subsequent Recyclization Pathways
Both acidic and basic conditions can promote the ring opening of the 2H-pyran-2-one ring, leading to various rearrangement products.
Base-Catalyzed Reactions: In the presence of a base, the pyran-2-one ring can be opened by nucleophilic attack, often by the hydroxide (B78521) ion or other basic nucleophiles. libretexts.org The resulting carboxylate intermediate can then participate in subsequent reactions. For instance, in related systems, base-catalyzed ring opening can be followed by intramolecular cyclization to form new ring systems.
Acid-Catalyzed Reactions: Under acidic conditions, the carbonyl oxygen of the pyran-2-one can be protonated, which enhances the electrophilicity of the ring and facilitates nucleophilic attack and subsequent ring opening. libretexts.orgpressbooks.pub This can lead to the formation of various acyclic or recyclized products depending on the reaction conditions and the nucleophiles present. libretexts.orgpressbooks.pub
Cycloaddition Reactions of this compound Analogs
The diene system within the 2H-pyran-2-one ring allows it to participate in cycloaddition reactions, most notably the Diels-Alder reaction. The reactivity in these [4+2] cycloadditions is highly dependent on the electronic nature of the substituents on the pyran-2-one ring.
Given the presence of three electron-withdrawing chlorine atoms, this compound is considered an electron-deficient diene. This electronic characteristic makes it a suitable candidate for inverse-electron-demand Diels-Alder reactions, where it would react readily with electron-rich dienophiles. chim.it In such reactions, the HOMO of the dienophile interacts with the LUMO of the diene. The electron-withdrawing groups on the pyran-2-one lower the energy of its LUMO, facilitating this interaction. chim.itnih.gov
While specific examples of cycloaddition reactions involving this compound are not extensively documented in the readily available literature, the general principles of Diels-Alder reactions of electron-deficient 2-pyrones suggest its potential to form a variety of substituted cyclohexene (B86901) and bicyclic adducts. nih.govacs.org The reaction with electron-rich alkenes or alkynes would likely proceed to give highly functionalized products after the typical extrusion of carbon dioxide from the initial cycloadduct. rsc.org
Diels-Alder Cycloadditions: Normal and Inverse Electron Demand Considerations
The Diels-Alder reaction is a powerful concerted [4+2] cycloaddition that forms a six-membered ring. wikipedia.org The reaction's rate and feasibility are governed by the electronic properties of the diene and the dienophile, specifically the energy gap between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wikipedia.org
In a Normal Electron Demand Diels-Alder reaction, the diene is electron-rich (high-energy HOMO) and the dienophile is electron-poor (low-energy LUMO). masterorganicchemistry.com The primary orbital interaction is between the HOMO of the diene and the LUMO of the dienophile. wikipedia.org
Conversely, an Inverse Electron Demand Diels-Alder (IEDDA) reaction occurs between an electron-poor diene (low-energy LUMO) and an electron-rich dienophile (high-energy HOMO). wikipedia.orgnih.gov In this scenario, the dominant interaction is between the LUMO of the diene and the HOMO of the dienophile. wikipedia.org
Due to the presence of three strongly electron-withdrawing chlorine substituents, this compound is a highly electron-deficient diene. This significantly lowers the energy of its LUMO, making it an ideal candidate for IEDDA reactions. It reacts preferentially with dienophiles bearing electron-donating groups (EDGs), such as vinyl ethers, enamines, and electron-rich alkenes. wikipedia.org Reactions with electron-poor dienophiles, typical for normal demand Diels-Alder, would be significantly slower or require harsh conditions.
| Reaction Type | Diene Electronics | Dienophile Electronics | Primary FMO Interaction | Applicability to this compound |
| Normal Demand | Electron-Rich (EDGs) | Electron-Poor (EWGs) | HOMO(diene) - LUMO(dienophile) wikipedia.org | Unfavorable |
| Inverse Demand | Electron-Poor (EWGs) | Electron-Rich (EDGs) | LUMO(diene) - HOMO(dienophile) wikipedia.org | Favorable |
Regioselectivity and Stereoselectivity in [4+2] Cycloadditions
When this compound reacts with an unsymmetrical dienophile, the question of regioselectivity arises. In Diels-Alder reactions, regioselectivity is often predictable by considering the orbital coefficients of the interacting frontier orbitals. For both normal and inverse electron-demand reactions, the "ortho-para rule" generally applies, where the major product arises from the alignment of the atoms with the largest HOMO and LUMO coefficients. wikipedia.org
In the context of the IEDDA reaction of this compound with an electron-rich dienophile (e.g., a vinyl ether, RO-CH=CH₂), the largest orbital coefficient on the dienophile's HOMO is on the carbon atom not attached to the electron-donating group. The regiochemistry of the addition will be determined by the corresponding largest LUMO coefficient on the pyranone ring, leading to a specific constitutional isomer.
Stereoselectivity in Diels-Alder reactions is governed by the Alder-Stein principle, which states that the stereochemistry of the reactants is preserved in the product. wikipedia.org Furthermore, when a cyclic diene reacts, there is often a preference for the endo product, where the substituents on the dienophile are oriented towards the diene's π-system in the transition state. This preference is attributed to favorable secondary orbital interactions. wikipedia.orgyoutube.com For this compound, cycloadditions are expected to favor the formation of the endo isomer, though the steric bulk of the chlorine atoms could influence the endo/exo ratio.
Reactivity with Strained Alkynes and Other Dienophiles
The electron-deficient nature of 2H-pyran-2-one derivatives makes them reactive partners in cycloadditions with highly reactive dienophiles, such as strained alkynes. Computational and experimental studies on 2H-pyran-2-one and its sulfur analogues have shown that they readily undergo cycloaddition with strained alkynes like bicyclo[6.1.0]nonyne (BCN). nsf.govnih.govresearchgate.net This type of reaction is often categorized as a strain-promoted inverse electron demand Diels-Alder (SPIEDDA) reaction.
The reaction proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that typically expels carbon dioxide (CO₂), leading to the formation of a substituted aromatic ring. rsc.org
Reaction Pathway with Strained Alkynes:
[4+2] Cycloaddition: The electron-poor this compound (diene) reacts with the strained alkyne (dienophile).
Formation of Bicyclic Intermediate: A transient bicyclic adduct is formed.
Retro-Diels-Alder: This intermediate undergoes spontaneous loss of CO₂.
Aromatization: A stable, substituted aromatic product is generated.
Theoretical studies have indicated that the reactivity of the pyrone ring system in these cycloadditions is inversely related to its aromaticity; a decrease in aromatic character leads to a higher reaction rate. nsf.govresearchgate.net The electron-withdrawing chlorine atoms on this compound significantly influence its electronic structure and aromaticity, thereby modulating its reactivity toward strained dienophiles. researchgate.net
Cross-Coupling Reactions of Halogenated 2H-Pyran-2-ones
The chlorine atoms on the this compound ring serve as reactive handles for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions. These methods provide a powerful way to functionalize the pyrone core. nih.gov
Palladium-Mediated Coupling Reactions (e.g., Sonogashira) and Related Processes
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. taylorandfrancis.com The Sonogashira coupling, which joins a vinyl or aryl halide with a terminal alkyne, is particularly relevant for halogenated pyranones. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. nih.gov
The general catalytic cycle involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the pyranone, forming a palladium(II) intermediate. mdpi.com
Transmetalation: A copper acetylide (formed from the terminal alkyne, copper(I), and base) transfers the alkyne group to the palladium(II) complex. youtube.com
Reductive Elimination: The newly coupled product is expelled from the palladium center, regenerating the active palladium(0) catalyst. mdpi.com
Studies on related dihalogenated 2-pyrones, such as 3,5-dibromo-2-pyrone, have demonstrated that site-selective Sonogashira couplings are possible. nih.gov For the 3,5-dibromo substrate, the coupling occurs selectively at the C3 position. nih.gov By analogy, for this compound, selective coupling at one of the three chlorine positions could be achieved by carefully controlling reaction conditions, with the C3 and C5 positions expected to be more reactive than the C4 position due to electronic effects.
| Catalyst System | Reactants | Reaction Type | General Product |
| Pd(0) complex, Cu(I) salt, Amine base | Halogenated Pyranone, Terminal Alkyne | Sonogashira Coupling wikipedia.org | Alkynyl-Substituted Pyranone |
| Pd(0) complex, Organoboron reagent, Base | Halogenated Pyranone, Arylboronic Acid | Suzuki Coupling mdpi.com | Aryl-Substituted Pyranone |
Exploring Substrate Scope and Reaction Limitations
The substrate scope for palladium-catalyzed cross-couplings of halogenated pyranones is broad. A wide variety of terminal alkynes, including aryl, heteroaryl, and alkyl-substituted variants, can be used in Sonogashira reactions. wikipedia.org Similarly, Suzuki couplings allow for the introduction of diverse aryl and heteroaryl groups from corresponding boronic acids or esters. mdpi.comresearchgate.net
However, the reaction also has limitations , particularly when applied to polyhalogenated substrates like this compound.
Site Selectivity: A primary challenge is achieving selective functionalization at a single desired position (e.g., C3 vs. C4 vs. C5). The relative reactivity of C-Cl bonds can be similar, potentially leading to mixtures of mono-, di-, and tri-substituted products. nih.gov
Catalyst and Ligand Effects: Overcoming selectivity issues often requires careful tuning of the palladium catalyst, ligands, and reaction conditions. The choice of phosphine (B1218219) ligand, for example, can dramatically influence which halogen is replaced. nih.govnih.gov
Reaction Conditions: While Sonogashira couplings are often performed under mild conditions, forcing conditions might be needed to activate the less reactive C-Cl bonds, which could lead to side reactions or catalyst decomposition. wikipedia.org
Multiple Couplings: Preventing subsequent coupling reactions after the first substitution can be difficult, requiring precise control over stoichiometry and reaction time.
Despite these challenges, the ability to perform sequential, site-selective cross-couplings on polyhalogenated heterocycles represents a powerful strategy for the rapid construction of highly functionalized and complex molecules. nih.gov
Computational Chemistry Investigations of 3,4,5 Trichloro 2h Pyran 2 One and Its Analogs
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.com It is used to determine molecular geometries, electronic properties, and spectroscopic parameters. researchgate.net For pyranone systems, DFT calculations, often using functionals like B3LYP, are employed to explore their fundamental characteristics. mdpi.comresearchgate.net
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. schrodinger.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. schrodinger.comnih.gov
Computational studies on various heterocyclic compounds, including pyran derivatives, routinely calculate these values to predict reactivity. For example, in studies of other organic molecules, a smaller energy gap is often correlated with higher reactivity. researchgate.net The energies of HOMO and LUMO are also used to calculate various global reactivity descriptors. nih.govresearchgate.net DFT calculations on pyran-2-one analogs have shown that the distribution of HOMO and LUMO orbitals is typically across the conjugated skeleton of the molecule. researchgate.net While specific values for 3,4,5-Trichloro-2H-pyran-2-one are not available, the table below presents representative HOMO-LUMO data for analogous compounds from the literature to illustrate the typical energy ranges.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Computational Method |
|---|---|---|---|---|
| Pt(bipy)Cl4 | -6.49 | -4.80 | 1.69 | LSDA/SDD |
| Pt(en)Cl4 | -6.71 | -4.66 | 2.06 | LSDA/SDD |
| Pt(dach)Cl4 | -6.59 | -4.47 | 2.12 | LSDA/SDD |
| 4ANBAEE Analog | -5.69 | -1.88 | 3.81 | DFT/B3LYP |
Data presented for analogous compounds to illustrate typical values. nih.govresearchgate.net
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.orguni-muenchen.de The MEP is mapped onto a constant electron density surface, with different colors representing different values of the electrostatic potential. uni-muenchen.de Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue areas represent regions of positive potential, which are electron-poor and susceptible to nucleophilic attack. researchgate.net Green and yellow areas represent regions of neutral potential.
For 2H-pyran-2-one and its derivatives, MEP maps help identify the most reactive sites. mdpi.com In a typical 2H-pyran-2-one structure, the oxygen atom of the carbonyl group is expected to be a region of high negative potential (a nucleophilic center), making it a likely site for protonation or interaction with Lewis acids. uni-muenchen.de Conversely, the regions around the hydrogen atoms and certain carbon atoms would exhibit positive potential. For this compound, the highly electronegative chlorine atoms would significantly influence the MEP, withdrawing electron density and creating positive potential regions on the pyran ring, thereby enhancing its electrophilicity. DFT calculations on related heterocyclic systems confirm that MEP analysis is crucial for identifying the most active sites for chemical reactions. mdpi.comresearchgate.net
Prediction and Understanding of Reactivity Descriptors
Beyond the visual representation of MEP, DFT allows for the calculation of a range of quantitative reactivity descriptors that provide deeper insight into a molecule's chemical behavior. nih.gov These descriptors, both global and local, are derived from the electronic structure and are essential for predicting stability and reactivity. mdpi.comresearchgate.net
Global reactivity descriptors apply to the molecule as a whole. Key descriptors include:
Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is related to the negative of electronegativity (μ = -χ).
Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. Molecules with a large HOMO-LUMO gap are generally considered "hard," while those with a small gap are "soft." nih.gov
Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. A higher electrophilicity index indicates a more powerful electrophile. researchgate.net This index is calculated from the chemical potential and hardness.
These parameters are often calculated from the energies of the HOMO and LUMO orbitals. researchgate.net Computational studies on various organic molecules show that these indices are invaluable for comparing the reactivity of a series of related compounds. mdpi.com For instance, in a series of pyran-2-one analogs, one could predict their relative reactivity towards a given nucleophile by comparing their electrophilicity indices. The trichloro-substitution on the pyranone ring is expected to significantly increase the electrophilicity index of this compound compared to its non-chlorinated parent compound.
| Descriptor | Formula (based on HOMO/LUMO energies) | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ ≈ (I + A) / 2 | The power of an atom to attract electrons. |
| Chemical Potential (μ) | μ ≈ -(I + A) / 2 | The escaping tendency of an electron. |
| Chemical Hardness (η) | η ≈ (I - A) / 2 | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Global electrophilic power of a molecule. |
Table based on conceptual DFT definitions. researchgate.net
Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically. Computational analysis of BDEs is crucial for understanding molecular stability and predicting potential reaction pathways, such as those involving radical mechanisms or degradation. mdpi.com In a study of 2H-pyran-2-one analogues, BDEs for hydrogen abstraction were calculated to assess their stability towards autoxidation. mdpi.com For this compound, calculating the BDEs of the C-Cl bonds would provide insight into their relative lability and potential for substitution or degradation reactions.
Mechanistic Insights from Computational Modeling
Computational modeling is a powerful asset for elucidating complex reaction mechanisms, providing details about transition states and intermediates that are often difficult to observe experimentally. For pyran-2-one systems, DFT has been successfully applied to study cycloaddition reactions, which are fundamental in organic synthesis. researchgate.netsemanticscholar.org
For example, theoretical investigations into the inverse electron demand Diels-Alder (IEDDA) reactions of 2H-pyran-2-one and its thio-analogs with strained alkynes have been performed. rsc.orgacs.org These studies calculate the activation barriers for different possible pathways, explain the observed regioselectivity and stereoselectivity, and rationalize the reactivity trends. researchgate.netnih.gov The calculations often show that reactivity is controlled by a combination of factors, including the distortion energy required to bring the reactants into the transition state geometry and the electronic interaction between them. rsc.org Such studies on the cycloaddition reactions of azomethine imines and pyrazinium-3-olates further highlight the ability of DFT to predict preferred reaction channels. nih.govresearchgate.net
For this compound, computational modeling could be used to explore its participation in various transformations, such as nucleophilic substitution of the chlorine atoms or its behavior as a dienophile or heterodienic component in Diels-Alder reactions. researchgate.net The electron-withdrawing nature of the three chlorine atoms would make the pyranone ring a highly electron-deficient diene system, likely favoring IEDDA reactions with electron-rich dienophiles. Computational modeling could precisely map the potential energy surface for such reactions, identifying the most favorable mechanistic pathways.
Characterization of Transition States for Key Reactions
The characterization of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions. For 2H-pyran-2-one derivatives, computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the transition state structures involved in various transformations.
One area of significant investigation is the inverse-electron-demand Diels-Alder (IEDDA) reaction, a powerful tool in synthetic organic chemistry. DFT calculations have been employed to study the reactivity of 2H-pyran-2-ones and their thio-analogs with strained alkynes like endo-bicyclo[6.1.0]nonyne (endo-BCN). rsc.org These studies reveal that the reactivity is largely governed by the distortion energy of the reactants, with lower distortion energies leading to faster reactions. For instance, DFT calculations have shown that 2H-thiopyran-2-one reacts significantly faster with endo-BCN compared to other 2H-(thio)pyran-2-(thi)one derivatives due to its lower distortion energy. rsc.org
The transition states for such cycloaddition reactions are meticulously characterized by identifying the stationary point on the potential energy surface with a single imaginary frequency, corresponding to the motion along the reaction coordinate. The geometric parameters of the transition state, such as the lengths of the forming and breaking bonds, provide a detailed picture of the reaction mechanism.
Calculation of Free Energy Profiles for Reaction Pathways
The calculation of free energy profiles provides a comprehensive understanding of the thermodynamics and kinetics of a reaction, mapping out the energy landscape from reactants to products, including all intermediates and transition states. For complex multi-step reactions, these profiles are crucial for identifying the rate-determining step and predicting the major products.
Computational studies on the reactions of 2H-pyran-2-one analogs have utilized methods like DFT to construct detailed free energy profiles. For instance, in the study of the IEDDA reaction of 2H-(thio)pyran-2-(thi)ones with strained alkynes, the calculated free energy barriers correlate well with experimentally determined reaction rates. rsc.org This validates the computational approach and allows for the prediction of reactivity for a wider range of substrates.
The process of calculating a free energy profile involves several steps:
Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points (minima or transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
Single-Point Energy Calculations: High-level electronic structure methods are often used to refine the energies of the optimized geometries.
Solvation Effects: The influence of the solvent is incorporated using implicit or explicit solvent models to provide a more realistic energy profile.
While specific free energy profiles for reactions of this compound are not documented in the literature, the established methodologies can be readily applied. The strong inductive and mesomeric effects of the three chlorine atoms would undoubtedly have a profound impact on the stability of intermediates and the height of activation barriers, making such computational investigations a priority for future research.
Molecular Dynamics (MD) Simulations for Solvation Effects and Conformational Landscapes
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the exploration of solvation effects and the conformational landscape of molecules in solution. nih.gov For 2H-pyran-2-one and its analogs, MD simulations are invaluable for understanding how the solvent environment influences their structure, reactivity, and interactions with other molecules. mdpi.comnih.gov
MD simulations can also be used to explore the conformational landscape of flexible molecules. By simulating the molecule over a period of time, the various accessible conformations and the transitions between them can be observed. This is particularly important for understanding the binding of molecules to biological targets, as the bioactive conformation may not be the lowest energy conformation in solution.
For this compound, MD simulations in different solvents would be highly informative. The simulations could reveal how the bulky and electron-withdrawing chlorine atoms affect the solvation shell and the conformational preferences of the molecule. The table below outlines the key parameters and potential outputs of an MD simulation study on a generic 2H-pyran-2-one analog.
Table 2: Parameters and Outputs of a Typical MD Simulation Study
| Parameter | Description |
|---|---|
| System Setup | |
| Solute | This compound |
| Solvent | Water, DMSO, etc. |
| Force Field | OPLS, AMBER, etc. |
| Simulation Protocol | |
| Ensemble | NVT, NPT |
| Temperature | 298 K |
| Pressure | 1 atm |
| Simulation Time | 10-100 ns |
| Analysis | |
| Structural Properties | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration |
| Solvation Analysis | Radial Distribution Functions (RDFs), Hydrogen Bond Analysis |
| Conformational Analysis | Dihedral Angle Distributions, Principal Component Analysis (PCA) |
Derivatization and Synthetic Applications of 3,4,5 Trichloro 2h Pyran 2 One
Strategic Utilization as a Versatile Building Block (Synthon) in Organic Synthesis
3,4,5-Trichloro-2H-pyran-2-one serves as a powerful synthon, an idealized fragment used in retrosynthetic analysis, for the creation of diverse chemical structures. amazonaws.com Its utility stems from the multiple reactive sites within the molecule, including the carbon-carbon double bonds and the carbon-chlorine bonds, which are susceptible to various chemical transformations. The conjugated system enhances the electrophilicity of the pyranone ring, making it a prime candidate for reactions with nucleophiles.
The strategic importance of 2H-pyran-2-one derivatives, in general, is underscored by their role as precursors in the synthesis of a multitude of heterocyclic compounds. researchgate.net They can undergo ring-opening and rearrangement reactions when treated with various nucleophilic reagents, leading to the formation of different heterocyclic systems. researchgate.net This versatility allows chemists to design synthetic routes to complex target molecules by leveraging the inherent reactivity of the pyranone core. Moreover, 2H-pyran-2-ones are recognized as valuable scaffolds for developing functionally diverse aromatic and heteroaromatic systems, often exhibiting interesting photophysical and biological properties. mdpi.com
Synthesis of Complex Polycyclic and Spirocyclic Architectures
The reactivity of the this compound scaffold lends itself to the construction of intricate polycyclic and spirocyclic frameworks. Spirocycles, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry. The synthesis of such structures often involves multi-step sequences. For example, spirocyclic imidazolinones have been synthesized through a sequence involving a Strecker reaction, hydration, and condensation. nih.gov Another example is the synthesis of the antifungal agent griseofulvin, which features a spirocyclic core. nih.gov
Furthermore, 2H-pyran-2-one derivatives can be transformed into spirocyclic ketals. In one instance, a carbanion-induced ring transformation of a 2H-pyran-2-one with 1,4-cyclohexanedione (B43130) monoethylene ketal under ultrasound irradiation led to the formation of highly functionalized spirocyclic ketals. mdpi.comresearchgate.net Subsequent acidic hydrolysis of these spiro-compounds yielded highly substituted 2-tetralones. mdpi.com The ability to construct such complex ring systems highlights the synthetic power of pyranone-based building blocks.
Transformation into Diverse Heterocyclic Systems (e.g., Pyridines, Pyrimidines, Quinolines, Furans)
A key application of 2H-pyran-2-one derivatives is their conversion into a variety of other heterocyclic systems. These transformations often involve ring-opening of the pyranone followed by cyclization with a suitable reagent. The reaction of 2H-pyran-2-ones with different nucleophiles can lead to a diverse range of products.
For instance, reactions with ammonia, substituted amines, hydrazines, and hydroxylamine (B1172632) can yield pyridones, pyrazoles, and isoxazoles. researchgate.net The use of bifunctional nucleophiles can lead to the formation of fused heterocyclic systems. For example, reactions with 2-aminopyridine, 2-aminothiazole, 5-aminopyrazole, 3-amino-1,2,4-triazole, and 2-aminobenzimidazole (B67599) can result in the formation of pyridopyrimidines, pyrazolopyridines, and other complex heterocyclic structures. researchgate.net
The transformation of 3-amino-2H-pyran-2-ones, which can be derived from their 3-benzoylamino precursors, into highly substituted anilines, biphenyls, and terphenyls has been achieved through reactions with various alkynes. semanticscholar.org These reactions demonstrate the versatility of the pyranone ring in accessing not only other heterocycles but also functionalized carbocyclic systems. The synthesis of 2,3,5-trichloropyridine (B95902) has been achieved through a method involving the reaction of chloral (B1216628) and acrylonitrile, followed by cyclization, showcasing another route to pyridine-based structures. google.com
Functionalization of the Halogenated Pyranone Scaffold for Novel Chemical Entities
The presence of three chlorine atoms on the this compound ring provides ample opportunities for further functionalization. These halogen atoms can be substituted by various nucleophiles, allowing for the introduction of a wide range of functional groups and the creation of novel chemical entities. This ability to modify the scaffold is crucial for tuning the properties of the resulting molecules, which can be important for applications in materials science and medicinal chemistry.
The development of new anticancer agents has been a driving force in the functionalization of pyranone scaffolds. For example, a series of 4-amino-2H-pyran-2-one (APO) analogs were synthesized and showed significant in vitro anticancer activity. nih.gov The synthesis of these compounds involved the chlorination of a 4-hydroxy-2H-pyranone followed by amination, demonstrating a practical approach to functionalizing the pyranone core. nih.gov
Furthermore, the construction of pyranone rings fused with other pyran moieties has been explored to create novel pyrano[4,3-b]pyran-5(4H)-ones. nih.gov This strategy involved a multi-step sequence that included the construction of a pyran ring followed by the formation of the fused pyranone and subsequent functionalization. nih.gov Such approaches to elaborate on the basic pyranone structure are essential for the discovery of new compounds with unique properties.
Conclusion and Future Research Directions
Summary of Current Academic Understanding and Challenges
Current academic understanding of 3,4,5-Trichloro-2H-pyran-2-one is primarily based on the extensive research conducted on the broader class of 2-pyrones and other chlorinated heterocycles. It is recognized as a highly reactive electrophilic compound, with its chemical behavior dictated by the conjugated diene system, the lactone functionality, and the strong inductive effect of the three chlorine atoms.
The primary challenge is the limited body of research focused specifically on this trichlorinated pyranone. While the general reactivity of 2-pyrones in cycloaddition reactions and their susceptibility to nucleophilic attack are well-documented, specific experimental data for the title compound are scarce. mdpi.comresearchgate.net This lack of dedicated studies means that its full synthetic potential and unique properties remain largely unrealized. Controlling the regioselectivity and stereoselectivity of its reactions presents another significant hurdle, a common issue in the chemistry of polysubstituted reactive intermediates.
Promising Avenues for Unexplored Reactivity and Synthetic Pathways
The rich chemistry of related compounds suggests several promising avenues for future investigation. The reactivity of analogous chlorinated furanones with various nucleophiles indicates that this compound could be a valuable substrate for creating diverse molecular architectures. researchgate.net
Key areas for exploration include:
Nucleophilic Substitution Reactions: A systematic study of its reactions with a wide array of N-, O-, and S-centered nucleophiles could lead to novel, highly functionalized heterocyclic systems.
Cycloaddition Reactions: As a diene, its participation in [4+2] cycloaddition (Diels-Alder) reactions with various dienophiles (e.g., alkynes, alkenes, strained ring systems) is a major area for discovery. rsc.org The electronic nature of the dienophile will likely play a critical role in the reaction's feasibility and outcome.
Ring-Transformation Reactions: Investigating base- or acid-catalyzed ring-opening and subsequent recyclization could provide pathways to different classes of carbocyclic and heterocyclic compounds. mdpi.com
Development of Novel Synthetic Protocols: The creation of more efficient, scalable, and selective synthetic routes to this compound itself is crucial for enabling its broader use in synthetic chemistry. nih.govnih.gov
Opportunities for Advanced Materials and Catalytic Applications Research
The unique electronic properties conferred by the trichloro-substitution pattern suggest that this compound could be a valuable building block for advanced materials. The parent 2-pyrone scaffold has been incorporated into molecules with interesting photophysical properties. researchgate.net Future research could explore the synthesis of polymers or oligomers derived from this compound, which may exhibit unique optical or electronic characteristics.
Furthermore, the field of organocatalysis presents intriguing possibilities. Although direct catalytic applications have not been reported, the high electrophilicity and the presence of multiple reactive sites suggest it could serve as a precursor to novel organocatalysts. For instance, its derivatives could potentially mediate specific organic transformations. The use of other chlorinated heterocycles, like 2,4,6-trichloro-1,3,5-triazine, as catalysts or promoters in organic synthesis provides a precedent for this line of inquiry. researchgate.net
Prospects for Enhanced Synergy Between Computational and Experimental Methodologies
The complexity of the reactivity of polysubstituted heterocycles makes a combined computational and experimental approach particularly powerful. researchgate.netrsc.orgrsc.org Density Functional Theory (DFT) and other computational methods have proven invaluable for understanding the reactivity of 2-pyrone systems. mdpi.comrsc.org
For this compound, a synergistic approach could:
Predict Reactivity: Computational modeling can predict the most likely sites for nucleophilic attack and the activation barriers for various cycloaddition reactions, guiding experimental design. rsc.org
Elucidate Mechanisms: Theoretical studies can provide detailed insights into reaction mechanisms, helping to explain observed regioselectivity and stereoselectivity.
Design Novel Reactions: By simulating the interaction of the pyranone with various undiscovered reactants, computational chemistry can propose novel synthetic pathways and target molecules that can then be pursued experimentally.
Screen for Properties: The potential of derivatives for applications in materials science can be initially screened using computational tools to predict electronic and photophysical properties, thereby prioritizing synthetic efforts. mdpi.com
The integration of predictive computational modeling with targeted experimental validation will undoubtedly accelerate the exploration of this compound's chemistry, unlocking its full potential as a versatile tool for synthetic chemists. sciforum.net
Q & A
Q. What are the key considerations for designing a synthetic route for 3,4,5-Trichloro-2H-pyran-2-one?
- Methodological Answer : Synthetic routes should prioritize regioselective chlorination and ring stability. For pyranone derivatives, multi-component reactions (MCRs) are effective. For example, four-component reactions involving cyclic diketones, aldehydes, amines, and acetylenedicarboxylates can yield structurally diverse pyran derivatives . Chlorination steps should be optimized using catalysts like phosphorus oxychloride (POCl₃) under controlled temperatures (e.g., 0–5°C) to avoid over-chlorination. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using high-performance liquid chromatography (HPLC) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the pyranone ring and chlorine substituents. For example, the carbonyl group (C=O) typically resonates at ~170 ppm in ¹³C NMR. X-ray crystallography provides definitive confirmation of the 3D structure and substituent positions . Mass spectrometry (MS) with electron ionization (EI) can validate the molecular ion peak (e.g., m/z 198.98 for C₅HCl₃O₂) .
Q. What safety protocols are critical when handling chlorinated pyranones?
- Methodological Answer : Follow OSHA guidelines for chlorinated compounds: use fume hoods, nitrile gloves, and chemical-resistant aprons. Store in airtight containers away from moisture to prevent hydrolysis. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation. Refer to Safety Data Sheets (SDS) for spill management (e.g., neutralization with sodium bicarbonate) .
Advanced Research Questions
Q. How do the trichloro substituents influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing effect of chlorine atoms increases the electrophilicity of the pyranone ring, enhancing reactivity toward nucleophiles like amines or alkoxides. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution, showing increased positive charge at the carbonyl carbon. Experimentally, track reaction kinetics via UV-Vis spectroscopy to compare rates with non-chlorinated analogs .
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Discrepancies often arise from solvent polarity or catalyst loadings. Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent, stoichiometry). For example, polar aprotic solvents like dimethylformamide (DMF) improve chlorination efficiency. Validate optimized conditions via triplicate runs and statistical analysis (e.g., ANOVA) .
Q. How can computational tools predict the biological activity of this compound derivatives?
- Methodological Answer : Employ molecular docking (AutoDock Vina) to assess binding affinity to target enzymes (e.g., cytochrome P450). PubChem’s BioActivity Data can guide structural modifications—introducing electron-donating groups at specific positions may enhance antimicrobial activity. Validate predictions with in vitro assays (e.g., MIC against E. coli) .
Q. What mechanistic insights explain the selectivity of this compound in cycloaddition reactions?
- Methodological Answer : The trichloro group stabilizes transition states via inductive effects, favoring [4+2] cycloadditions. Use isotopic labeling (e.g., ¹⁸O) and kinetic isotope effects (KIE) to trace reaction pathways. Computational studies (Gaussian 16) can visualize frontier molecular orbitals (FMOs) to identify regioselectivity drivers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
